molecular formula C22H22N2O6 B8730637 2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid CAS No. 112668-63-0

2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid

Cat. No. B8730637
Key on ui cas rn: 112668-63-0
M. Wt: 410.4 g/mol
InChI Key: AHEKJZJJBQLTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05063061

Procedure details

Furthermore, [9-(4-acetyl-3-hydroxy-2-n-propylphenoxymethyl)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]acetic acid (to be referred to as AS-148) and 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-[2-(1H-tetrazol-5-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one (to be referred to as AS-163) could not be formed into an aqueous solution as AS-35 could not. The present inventors confirmed the above finding by their own experiments.
Name
9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-[2-(1H-tetrazol-5-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:26]=[CH:25][C:7]([O:8][CH2:9][C:10]2[C:15]3=[N:16][CH:17]=[C:18]([CH2:21]C(O)=O)[C:19](=[O:20])[N:14]3[CH:13]=[CH:12][CH:11]=2)=[C:6]([CH2:27][CH2:28][CH3:29])[C:5]=1[OH:30])(=[O:3])[CH3:2].C(C1C=CC(OCC2C3=NC=C(CCC4[NH:57][N:56]=[N:55][N:54]=4)C(=O)N3C=CC=2)=C(CCC)C=1O)(=O)C>>[CH3:29][CH2:28][CH2:27][C:6]1[C:5]([OH:30])=[C:4]([C:1]([CH3:2])=[O:3])[CH:26]=[CH:25][C:7]=1[O:8][CH2:9][C:10]1[C:15]2=[N:16][CH:17]=[C:18]([C:21]3[N:57]=[N:56][NH:55][N:54]=3)[C:19](=[O:20])[N:14]2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCC2=CC=CN3C2=NC=C(C3=O)CC(=O)O)C=C1)CCC)O
Step Two
Name
9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-[2-(1H-tetrazol-5-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C(=C(OCC2=CC=CN3C2=NC=C(C3=O)CCC3=NN=NN3)C=C1)CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CN3C2=NC=C(C3=O)C4=NNN=N4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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